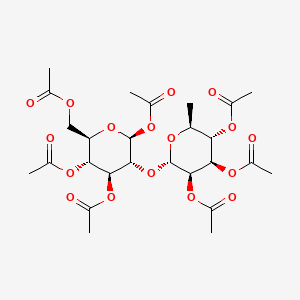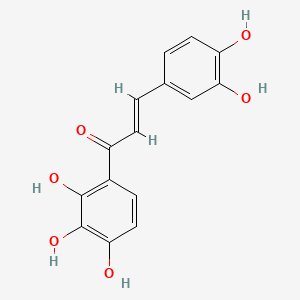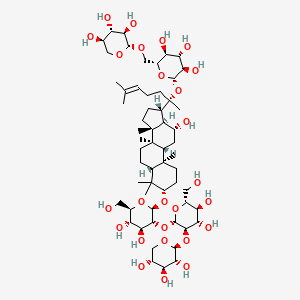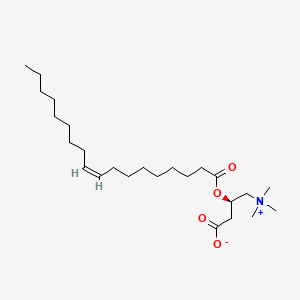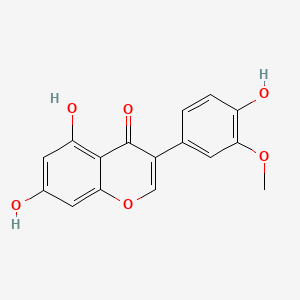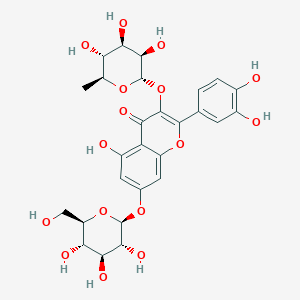
quercetin 3-O-rhamnoside-7-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3-O-rhamnoside-7-O-glucoside is a quercetin O-glucoside that is quercetin 7-O-beta-D-glucoside carrying an additional alpha-L-rhamnosyl residue at position 3. It has a role as a plant metabolite. It is an alpha-L-rhamnoside, a monosaccharide derivative, a polyphenol, a beta-D-glucoside, a quercetin O-glucoside and a trihydroxyflavone.
quercetin 3-O-rhamnoside-7-O-glucoside is a natural product found in Arabidopsis thaliana, Ilex hainanensis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Radioprotective Effects
Quercetin 3-O-rhamnoside-7-O-glucoside, a phenolic glycoside found in pepper fruits (Capsicum annuum L.), has demonstrated notable antioxidant and radioprotective effects. This compound shows a unique ability to protect human lymphocytes against oxidative damage induced by X-radiation, without exhibiting cytotoxicity at various concentrations. Its radioprotective potential is highlighted as being more significant than that of its aglycone forms, attributing to its superoxide radical scavenging activity (Materska, Konopacka, Rogoliński, & Ślosarek, 2015).
Cytotoxic Properties and Anticancer Potential
A study examining the cytotoxic properties of quercetin glycosides, including quercetin 3-O-rhamnoside-7-O-glucoside, in living vertebrates and cancer cell models found that certain glycosides of quercetin can be as effective as the aglycone form in inhibiting cancer cell proliferation. This suggests the potential of these compounds in cancer therapy, where glycosylation may confer pharmacological advantages (Park et al., 2014).
Biocatalytic Synthesis and Biological Activities
Research into the biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside reveals its presence in various plants, such as Capsicum species and Arabidopsis thaliana. The synthesis of this compound through metabolic engineering in Escherichia coli showcases the importance of this flavonoid glycoside due to its numerous biological activities. The glycosylation of flavonols like quercetin enhances their solubility and absorption, indicating their significant roles in plant and human health (Roepke & Bozzo, 2013).
Role in Rutin Biosynthesis
In the context of rutin biosynthesis in common buckwheat (Fagopyrum esculentum), a study identified and characterized a rhamnosyltransferase enzyme involved in the biosynthesis pathway. This enzyme plays a crucial role in converting quercetin glycosides to rutin, a compound with therapeutic potential. The study underlines the importance of quercetin glycosides in the biosynthetic pathways of significant bioactive flavonoids (Koja et al., 2018).
Regulation of α7 Nicotinic Acetylcholine Receptor
Research on the neuropharmacological actions of flavonoids demonstrates that quercetin glycosides, including quercetin 3-O-rhamnoside, differentially regulate the α7 nicotinic acetylcholine receptor (α7 nAChR) in comparison to quercetin itself. This suggests a crucial role for these glycosides in modulating neurological and cognitive functions (Lee et al., 2016).
Eigenschaften
CAS-Nummer |
17306-45-5 |
|---|---|
Produktname |
quercetin 3-O-rhamnoside-7-O-glucoside |
Molekularformel |
C27H30O16 |
Molekulargewicht |
610.52 |
Synonyme |
Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



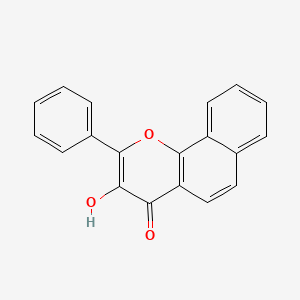
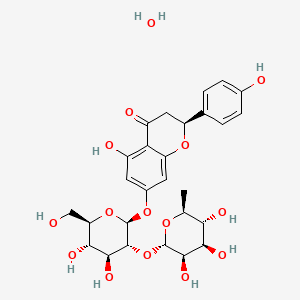
![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)

